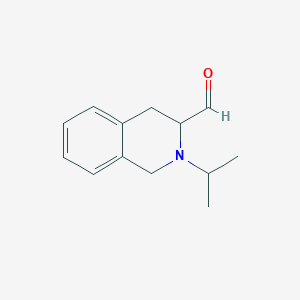
2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde typically involves the functionalization of the tetrahydroisoquinoline core. Traditional methods for synthesizing tetrahydroisoquinolines include the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These reactions often involve cyclization procedures of N-(haloalkyl)aryl derivatives under various conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions (MCRs) has been highlighted as a powerful strategy in organic synthesis for generating molecular diversity and complexity . MCRs improve atom economy, selectivity, and yield, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can occur at different positions on the tetrahydroisoquinoline ring, often facilitated by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidants, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo functionalization at specific positions on the tetrahydroisoquinoline ring . This functionalization can modulate biological activity, making it a valuable scaffold for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its presence in natural products and therapeutic agents.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
2-Azapodophyllotoxin: A derivative synthesized via diastereoselective ring opening of bridged oxazolidines.
Uniqueness
2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde is unique due to its specific isopropyl and carbaldehyde functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing novel therapeutic agents and studying complex organic reactions.
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
2-propan-2-yl-3,4-dihydro-1H-isoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C13H17NO/c1-10(2)14-8-12-6-4-3-5-11(12)7-13(14)9-15/h3-6,9-10,13H,7-8H2,1-2H3 |
InChI-Schlüssel |
WIADGVJDRNNNSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CC2=CC=CC=C2CC1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


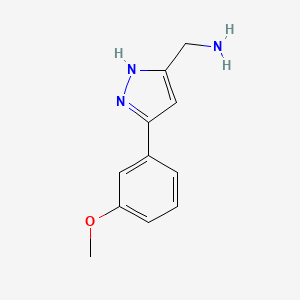
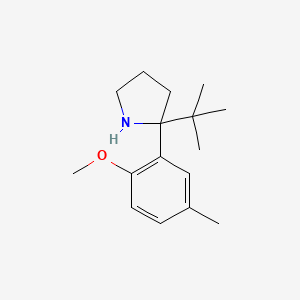
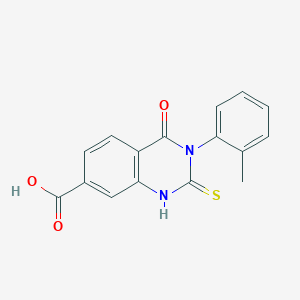
![(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B15279541.png)
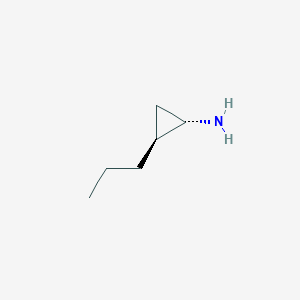
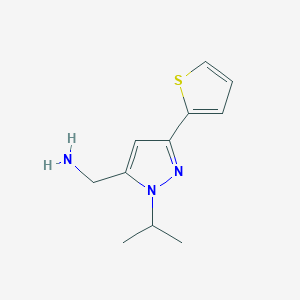

![5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B15279562.png)



![2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15279576.png)

![4-isopentyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15279590.png)
